1-Stearoyl-sn-glycero-3-phosphocholine
Overview
Description
1-Stearoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine, a type of phospholipid, in which the acyl substituent is located at position 1 and is specified as stearoyl . It is a significant component of cell membranes and plays a crucial role in various biological processes . This compound is also known for its involvement in lipid metabolism and signaling pathways .
Mechanism of Action
Target of Action
1-Stearoyl-sn-glycero-3-phosphocholine, also known as 1-Octadecanoyl-sn-glycero-3-phosphocholine, primarily targets Histone Deacetylase 3 (HDAC3) and Signal Transducer and Activator of Transcription 3 (STAT3) . It also acts as a precursor for acetylcholine , a neurotransmitter, and can rapidly deliver choline to the brain across the blood-brain barrier .
Mode of Action
The compound inhibits the activity of HDAC3 and the phosphorylation of STAT3 . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes. As a precursor to acetylcholine, it contributes to the synthesis of this neurotransmitter .
Biochemical Pathways
The inhibition of HDAC3 and STAT3 by this compound can affect various biochemical pathways, including those involved in cell proliferation and apoptosis . The compound’s role as an acetylcholine precursor implicates it in the cholinergic pathway .
Pharmacokinetics
Its ability to cross the blood-brain barrier suggests it may have good bioavailability in the brain .
Result of Action
The inhibition of HDAC3 and STAT3 by this compound can lead to the induction of apoptosis, or programmed cell death . This makes the compound potentially useful in the treatment of diseases characterized by excessive cell proliferation, such as cancer . As a precursor to acetylcholine, it may also have implications for neurological function .
Biochemical Analysis
Biochemical Properties
1-Stearoyl-sn-glycero-3-phosphocholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits histone deacetylase 3 (HDAC3) activity and signal transducer and activator of transcription 3 (STAT3) phosphorylation . These interactions contribute to its biochemical properties and functions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it exhibits anticancer activity in chronic myelogenous leukemia (CML) K562 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits HDAC3 activity and STAT3 phosphorylation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Stearoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerol with stearic acid, followed by phosphorylation . The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct positioning of the stearoyl group at the sn-1 position .
Industrial Production Methods: Industrial production of this compound often involves enzymatic methods, where phospholipase A2 catalyzes the hydrolysis of the sn-2 acyl chain of phosphatidylcholine . This method is preferred due to its specificity and efficiency in producing high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 1-Stearoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxidized phospholipids, which are involved in inflammatory responses.
Hydrolysis: The compound can be hydrolyzed by phospholipases to produce glycerophosphocholine and free fatty acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other reactive oxygen species.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used under physiological conditions.
Major Products:
Oxidation: Oxidized phospholipids.
Hydrolysis: Glycerophosphocholine and free fatty acids.
Scientific Research Applications
1-Stearoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications:
Comparison with Similar Compounds
- 1-Palmitoyl-sn-glycero-3-phosphocholine
- 1-Oleoyl-sn-glycero-3-phosphocholine
- 1-Myristoyl-sn-glycero-3-phosphocholine
Comparison: 1-Stearoyl-sn-glycero-3-phosphocholine is unique due to its specific stearoyl group at the sn-1 position, which influences its physical and chemical properties . Compared to other lysophosphatidylcholines, it has distinct roles in cellular processes and different interactions with enzymes and receptors .
Properties
IUPAC Name |
[(2R)-2-hydroxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNKQIMGVNPMTC-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284177 | |
Record name | 1-Stearoyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | LysoPC(18:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010384 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19420-57-6 | |
Record name | 1-Stearoyl-sn-glycero-3-phosphocholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19420-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Stearoyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Stearoyl-sn-glycero-3-phosphocholine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GZO7EJ6ZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LysoPC(18:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010384 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-Octadecanoyl-sn-glycero-3-phosphocholine used to coat SPIONs in this study?
A1: 1-Octadecanoyl-sn-glycero-3-phosphocholine, also known as phosphocholine, is a phospholipid similar to those found naturally in cell membranes. The researchers used it to coat SPIONs because it is known to enhance their biocompatibility []. This means that phosphocholine-coated SPIONs are less likely to trigger adverse reactions from the immune system and are better tolerated by the body.
Q2: How does the presence of 1-Octadecanoyl-sn-glycero-3-phosphocholine on the SPION surface affect their interaction with human serum proteins?
A2: The study investigated the interaction of phosphocholine-coated SPIONs with two abundant human plasma proteins: human serum albumin (HSA) and human transferrin. The researchers found that the SPIONs showed a strong binding affinity to HSA, forming a monolayer of HSA molecules on the nanoparticle surface []. Importantly, the presence of 1-Octadecanoyl-sn-glycero-3-phosphocholine did not significantly alter the structure of HSA, indicating good biocompatibility. The interaction with transferrin was significantly weaker, suggesting a degree of selectivity in protein adsorption.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.